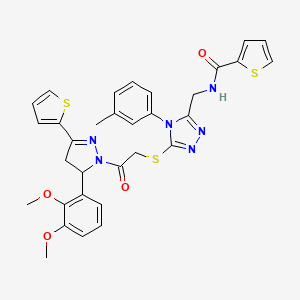

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N6O4S3/c1-20-8-4-9-21(16-20)37-28(18-33-31(40)27-13-7-15-44-27)34-35-32(37)45-19-29(39)38-24(17-23(36-38)26-12-6-14-43-26)22-10-5-11-25(41-2)30(22)42-3/h4-16,24H,17-19H2,1-3H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEAYGIRXBVYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C36H36N6O5S2

- Molecular Weight: 696.85 g/mol

- Functional Groups: The compound features multiple functional groups including thiophenes, triazoles, and pyrazoles, which contribute to its biological activity.

Physical Properties:

| Property | Value |

|---|---|

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 1 |

Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits anti-inflammatory properties . The presence of the pyrazole and triazole rings is significant as these structures are often associated with anti-inflammatory effects. For example, related pyrazole derivatives have shown promising results in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes .

Antifungal and Antibacterial Properties

The compound's structural similarities to known antifungal agents indicate potential antifungal and antibacterial activities . Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in treating infections .

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer activity . For instance, certain pyrazole derivatives have been shown to inhibit tumor growth and proliferation in various cancer cell lines. The specific mechanisms often involve modulation of key signaling pathways related to cell cycle regulation and apoptosis .

The precise mechanism of action for N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide remains largely unexplored; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

- Anti-inflammatory Studies:

- Anticancer Activity:

-

Antimicrobial Evaluation:

- A study on substituted pyrazoles revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy against resistant strains.

Scientific Research Applications

Antifungal Activity

Preliminary studies indicate that N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide exhibits antifungal properties due to the presence of the triazole ring. Triazoles are known for their efficacy against various fungal pathogens by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. The presence of the pyrazole and thiophene moieties may interact with inflammatory pathways or enzymes involved in inflammation. Research on similar compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with unique properties. Its ability to form coordination complexes with metals could be explored in catalysis or as sensors for detecting specific analytes. The thiophene and triazole components are particularly useful in creating conductive polymers or organic semiconductors .

Nanotechnology

In nanotechnology applications, derivatives of this compound may be utilized to develop nanocarriers for drug delivery systems. The structural features allow for functionalization that can enhance drug solubility and bioavailability while targeting specific tissues or cells .

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of similar triazole derivatives against Candida species. Results indicated that compounds with structural similarities to N-((5... exhibited significant inhibition against fungal growth at low concentrations.

Case Study 2: Anti-inflammatory Mechanism Investigation

Research on pyrazole-based compounds demonstrated their ability to inhibit COX enzymes in vitro. Similar studies on N... suggest that this compound may possess comparable anti-inflammatory mechanisms due to its structural motifs.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions affect yield and purity?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

- Thiophene-thioether linkage : Reacting thiophene-2-carboxamide derivatives with thiol-containing intermediates (e.g., 2-thiophenecarboxylic acid hydrazide) under reflux conditions in ethanol (yield: 76–85%) .

- Triazole ring formation : Intramolecular cyclization of thiosemicarbazides using NaOH or anhydrous sodium acetate as catalysts. Solvent choice (ethanol vs. DMF/water) critically impacts purity, with ethanol yielding higher crystallinity (melting points: 160–204°C) .

- Characterization : IR confirms NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S-C (650–750 cm⁻¹). ¹H/¹³C NMR resolves substituent-specific shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q2. How do structural modifications (e.g., methoxy, thiophene, or triazole groups) influence biological activity?

Methodological Answer: SAR studies reveal:

- Methoxy groups : 2,3-Dimethoxy phenyl substituents enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets), as evidenced by IC₅₀ improvements in analogs .

- Thiophene vs. pyrazole : Thiophene-2-yl groups improve metabolic stability compared to pyrazole derivatives, likely due to reduced oxidative metabolism .

- Triazole substitution : 4-(m-Tolyl) at the triazole ring increases lipophilicity (logP >3), correlating with enhanced membrane permeability in cell-based assays .

Experimental Design : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., EGFR kinase) and correlate with computed logP/ΔG binding scores .

Basic Research: Analytical Validation

Q. Q3. What spectroscopic and chromatographic methods validate the compound’s purity and stability?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities (<0.5% by area normalization) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 600.15) with isotopic patterns matching theoretical values .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC, indicating robustness in aqueous buffers (pH 6–8) .

Advanced Research: Biological Mechanism

Q. Q4. What experimental approaches elucidate the compound’s mechanism of action in cancer models?

Methodological Answer:

- Kinase profiling : Screen against 468 kinases using ATP-competitive binding assays. Prioritize targets with >70% inhibition (e.g., JAK2, Aurora B) .

- Apoptosis assays : Treat HCT-116 colon cancer cells (72 hr, 10 µM) and measure caspase-3 activation (fluorogenic substrate) and PARP cleavage (western blot) .

- Synergy studies : Combine with cisplatin (1:1 molar ratio) in MDA-MB-231 cells; calculate combination index (CI) via CompuSyn software (CI <1 indicates synergy) .

Advanced Research: Computational Modeling

Q. Q5. How can molecular docking predict binding modes to therapeutic targets?

Methodological Answer:

- Target selection : Use homology models (e.g., PI3Kγ from PDB 4BCH) for docking with AutoDock Vina .

- Key interactions : The thiophene-2-carboxamide moiety forms H-bonds with Lys833 (ΔG = -9.2 kcal/mol), while the dimethoxyphenyl group occupies a hydrophobic cleft .

- Validation : Compare docking poses with co-crystal structures of analogs (RMSD <2.0 Å confirms reliability) .

Basic Research: Solubility & Formulation

Q. Q6. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Salt formation : React with HCl to form a hydrochloride salt (solubility increases from 0.1 mg/mL to 5 mg/mL in PBS) .

- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size: 120 nm, PDI <0.2) via solvent evaporation; achieve sustained release over 72 hr .

Advanced Research: ADMET Profiling

Q. Q7. How do in vitro ADMET assays guide lead optimization?

Methodological Answer:

- CYP inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates; IC₅₀ >10 µM suggests low drug-drug interaction risk .

- Plasma stability : Incubate with rat plasma (37°C, 6 hr); >90% remaining by LC-MS indicates suitability for IV dosing .

- hERG binding : Radioligand displacement assays (IC₅₀ >30 µM) minimize cardiac toxicity concerns .

Advanced Research: Target Engagement

Q. Q8. How to confirm target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Treat A549 cells (1 hr, 10 µM), lyse, and heat to 50–60°C. Western blot for stabilized target proteins (e.g., 2-fold increase in JAK2 melting temperature) .

- Pull-down assays : Use biotinylated probes (e.g., NHS-PEG4-biotin conjugate) to isolate target complexes from lysates; identify bound proteins via LC-MS/MS .

Basic Research: Scale-Up Challenges

Q. Q9. What are critical process parameters (CPPs) for kilogram-scale synthesis?

Methodological Answer:

- Thioether coupling : Maintain pH 7–8 with NaHCO₃ to minimize disulfide byproducts .

- Crystallization : Use ethanol/water (4:1) for controlled cooling (0.5°C/min) to achieve >99% purity .

- Safety : Monitor exotherms during triazole cyclization (adiabatic calorimetry recommended) .

Advanced Research: Resistance Mechanisms

Q. Q10. How to study acquired resistance in cancer cell lines?

Methodological Answer:

- Chronic exposure : Treat H1975 cells (IC₅₀ ×2) for 6 months; isolate resistant clones via limiting dilution .

- RNA-seq : Compare parental vs. resistant cells to identify upregulated pathways (e.g., ABCB1 efflux pumps or pro-survival kinases) .

- Combination therapy : Test with ABCB1 inhibitors (e.g., verapamil) to reverse resistance (fold-reversal >2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.